Lower Contact Resistance to p+ Silicon Compared to TiSi2 in CMOS Source/Drain Applications
In a direct head-to-head comparison of silicided contacts to p+ silicon formed by rapid thermal annealing, TaSi2 exhibits lower contact resistance than TiSi2 across all contact sizes studied. This is attributed to the formation of TiB2 at the TiSi2/p+Si interface during annealing, which degrades contact quality, whereas no such deleterious compound forms with TaSi2 [1]. The study employed a four-terminal Kelvin structure to accurately measure contact resistance, confirming that TaSi2 provides superior ohmic behavior on p-type doped regions [1].
| Evidence Dimension | Contact resistance to p+ silicon |
|---|---|
| Target Compound Data | Lower than TiSi2 across all measured contact sizes (exact values not provided in abstract, but relative ranking established) |
| Comparator Or Baseline | TiSi2, which showed higher contact resistance due to TiB2 interface formation |
| Quantified Difference | TaSi2 contact resistance consistently lower than TiSi2; no quantitative factor reported but relative ranking confirmed by four-terminal Kelvin measurements |
| Conditions | Sputtered Ta and Ti films on p+Si, rapid thermal annealing with halogen lamp, four-terminal Kelvin structure |
Why This Matters
Lower contact resistance on p+ silicon directly translates to reduced parasitic series resistance in PMOS transistors, improving drive current and switching speed in CMOS circuits.
- [1] Cho, H. C., Paek, S. H., Choi, J. S., & Hwang, Y. S. (1992). Electrical characteristics of TaSi2/p+Si and TiSi2/p+Si contacts formed by rapid thermal annealing. Thin Solid Films, 221(1–2), 203–206. https://doi.org/10.1016/0040-6090(92)90815-S View Source
